5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Structure and Key Features 5-[(2-Chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core substituted with a 2-chlorophenylsulfonyl group at the 5-position. The 2-chlorophenyl substituent contributes steric bulk and may enhance lipophilicity compared to para-substituted analogs.
For example, compounds like 7a–e () were synthesized via chalcone-aminothiouracil cyclization, while 490 () utilized enaminone-thiouracil coupling. The target compound likely requires sulfonylation under conditions similar to those in (e.g., triethylamine in dioxane) to introduce the 2-chlorophenylsulfonyl moiety .
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S2/c11-6-3-1-2-4-7(6)18(15,16)8-5-12-10(17)13-9(8)14/h1-5H,(H2,12,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTMQJWJWJWPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CNC(=S)NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the following steps:
Formation of the Chlorophenyl Sulfonyl Intermediate: The starting material, 2-chlorobenzenesulfonyl chloride, is reacted with a suitable nucleophile to form the intermediate.
Cyclization: The intermediate undergoes cyclization with thiourea under basic conditions to form the thioxo-dihydropyrimidinone core.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thioxo group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to 5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. For instance, derivatives of thiopyrimidine-sulfonamide compounds have been evaluated for their effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . These studies suggest that the compound could serve as a basis for developing new antimicrobial agents capable of overcoming antibiotic resistance.
Anticancer Potential
The compound's unique structure allows it to interact with various molecular targets involved in cancer cell proliferation. It has been reported that similar sulfonamide derivatives display cytotoxic effects against several human cancer cell lines, including those from colon and breast cancers . The mechanism often involves the inhibition of key enzymes or pathways that are crucial for tumor growth.
Synthesis Techniques
The synthesis of this compound typically involves multi-step chemical reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of Sulfonyl Intermediate : Chlorination of a phenyl sulfonyl precursor introduces the chlorine atom at the desired position.
- Cyclization : The chlorophenyl sulfonyl intermediate is reacted with thiourea derivatives under acidic conditions to form the dihydropyrimidinone core.
- Characterization : The final product is characterized using spectroscopic methods such as NMR and FT-IR to confirm the presence of functional groups critical for biological activity .
Case Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial properties of new thiopyrimidine-sulfonamide compounds against various bacterial strains. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of related compounds derived from the same class. The study demonstrated significant cytotoxicity against multiple cancer cell lines, highlighting the compound's potential as an anticancer agent through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and thioxo groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, emphasizing substituent effects and key properties:
*Calculated using atomic masses.
Key Comparative Insights
Substituent Effects on Reactivity and Solubility The 2-chlorophenylsulfonyl group in the target compound contrasts with the 4-chlorophenyl group in 7c (). Sulfonyl groups (as in the target) exhibit stronger electron-withdrawing effects than morpholine (e.g., 7c) or amino groups (e.g., 1b), which may alter binding affinities in biological targets .
Synthetic Methodologies Compounds like 7a–e () and 490 () were synthesized via cyclocondensation of chalcones or enaminones with thiouracil derivatives. The target compound likely requires post-synthetic sulfonylation, a step that may involve harsher conditions (e.g., reflux with sulfonyl chlorides) compared to morpholine or amino substitutions .
Biological Activity While antitumor data for the target compound are absent, analogs like 7c and 108c demonstrated activity in molecular docking and cytotoxicity assays, suggesting the sulfonyl derivative may share similar mechanisms . The ribofuranosyl derivative () highlights the core’s versatility in nucleoside-based drug design, though its pharmacokinetic profile differs significantly from sulfonyl-containing analogs .
Physical Properties
- Melting points for sulfonyl derivatives are unreported, but 1b () and 108c () show high melting points (>250°C), likely due to H-bonding and crystallinity. The target compound’s sulfonyl group may further elevate its melting point .
Research Findings and Implications
- Electronic Effects: The sulfonyl group’s electron-withdrawing nature may enhance the electrophilicity of the pyrimidinone ring, facilitating nucleophilic attacks in synthesis or target binding .
- Steric Considerations : Ortho-substitution on the phenyl ring (vs. para in 7c ) could hinder interactions with flat binding pockets, as seen in kinase inhibitors .
- Synthetic Challenges : Introducing sulfonyl groups often requires careful optimization to avoid side reactions, contrasting with simpler substitutions (e.g., morpholine in 7c ) .
Biological Activity
5-[(2-Chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of thioxopyrimidines, characterized by a pyrimidine ring substituted with a sulfonyl group and a thioxo moiety. Its chemical structure is depicted as follows:
Research indicates that compounds with similar structures exhibit various biological activities, primarily through the inhibition of key enzymes and pathways. The following mechanisms have been identified for related thioxopyrimidine derivatives:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis, and its inhibition can lead to antimicrobial and anticancer effects .
- Antiparasitic Activity : Some derivatives have shown potent activity against malaria parasites by interfering with their metabolic pathways .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. In vitro studies suggest moderate to strong activity against Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 26 | |
| Bacillus subtilis | 25 | |
| Escherichia coli | 23 |
These findings indicate that the compound could be a candidate for further development as an antibacterial agent.
Anticancer Activity
In studies focusing on cancer cell lines, derivatives of thioxopyrimidines have shown significant cytotoxic effects. The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways.
This data supports the potential use of the compound in cancer therapy.
Case Studies
- Antimalarial Activity : A study evaluated the antiparasitic effects of similar thioxopyrimidine compounds against Plasmodium falciparum. Compounds were found to inhibit parasite growth with IC50 values in the low nanomolar range, suggesting high potency .
- Structure-Activity Relationship (SAR) : Research focused on modifying the sulfonyl group and evaluating its impact on biological activity. Changes in substituents led to variations in potency against bacterial strains and cancer cells, emphasizing the importance of structural optimization .
Q & A
Q. Table 1: Synthetic Methods and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Intermediate Synthesis | NaOEt, EtOH, 100°C, 16h | 40% | |
| Cyclization | Thiourea, Na, EtOH, reflux | N/A | |
| Sulfonylation | Phenyl thionochloroformate, TEA, MeOH | N/A |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Characterization relies on:
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ7.5–8.0 ppm) and carbonyl/thioxo groups (δ160–185 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+1]+ at m/z 297.4) and purity .
- IR Spectroscopy : Detects C=S (∼1200 cm⁻¹) and S=O (∼1350 cm⁻¹) stretches .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility in alkylation reactions .
- Catalyst Use : Sodium ethoxide or potassium carbonate enhances cyclization efficiency .
- Temperature Control : Reflux (∼100°C) ensures complete cyclization without decomposition .
- Purification : Silica-gel chromatography (1–3% MeOH in CH₂Cl₂) removes byproducts .
Advanced: What strategies are employed to elucidate structure-activity relationships (SAR)?
SAR studies focus on:
- Substituent Variation : Modifying the sulfonyl or thioxo groups alters bioactivity. For example, 2-chlorophenyl enhances enzyme inhibition compared to dimethoxyphenyl derivatives .
- Biological Assays : Testing analogs against targets like DNA ligase IV or kinases quantifies potency (e.g., IC₅₀ values) .
- Molecular Docking : Predicts binding interactions with active sites (e.g., sulfonyl group hydrogen-bonding with kinases) .
Q. Table 2: Impact of Substituents on Activity
| Substituent | Biological Effect | Reference |
|---|---|---|
| 2-Chlorophenyl | Enhanced enzyme inhibition | |
| 3,5-Dimethoxyphenyl | Improved solubility |
Advanced: How do structural modifications influence pharmacokinetic properties?
- Solubility : Hydrophilic groups (e.g., –OH, –COOH) increase aqueous solubility, critical for bioavailability .
- Metabolic Stability : Electron-withdrawing groups (e.g., –Cl) reduce oxidative metabolism .
- Target Affinity : Bulky substituents (e.g., benzyl) may sterically hinder target binding .
Advanced: What methodologies identify molecular targets of this compound?
- Enzyme Inhibition Assays : Measure activity reduction in targets like DNA ligase IV or kinases .
- Cellular Activity Profiling : Assess effects in cancer cell lines (e.g., colon cancer HT-29) to infer targets .
- Competitive Binding Studies : Use radiolabeled probes to quantify displacement in vitro .
Basic: What key functional groups govern its reactivity?
- Thioxo Group (C=S) : Participates in nucleophilic substitutions and hydrogen bonding .
- Sulfonyl Group (SO₂) : Enhances electrophilicity and stabilizes transition states in reactions .
- Pyrimidinone Core : Acts as a hydrogen-bond acceptor, critical for target interactions .
Advanced: How to resolve contradictions in biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
